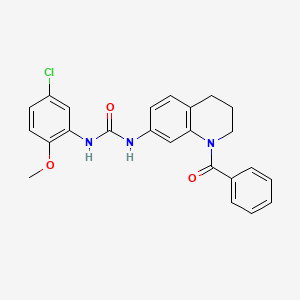

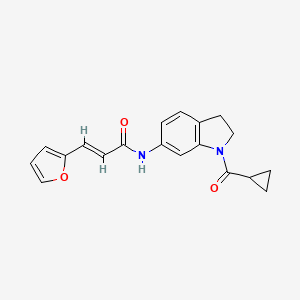

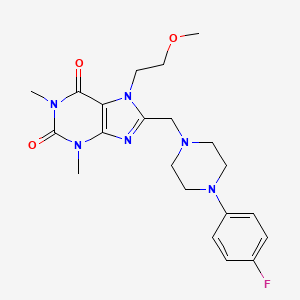

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biological research. This compound is synthesized through a multi-step reaction process, and its mechanism of action is still being studied.

Scientific Research Applications

Green Organic Chemistry Synthesis

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide has been utilized in green organic chemistry. Specifically, this compound, under microwave radiation, was used in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial-derived fungi. This process demonstrated a sustainable approach to organic synthesis (Jimenez et al., 2019).

Polymer Synthesis and Antimicrobial Properties

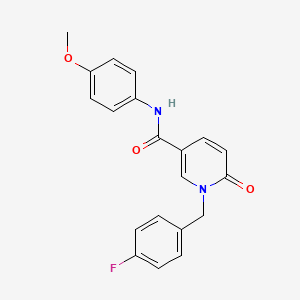

Polymers derived from compounds including indole-based structures have shown promise in antimicrobial applications. Polycyclic chalcone-containing polyacrylamides, where indole structures are integral, have been synthesized and evaluated for their antibacterial and antifungal activities. These polymers demonstrated significant antimicrobial potential, highlighting the usefulness of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide derivatives in developing new antimicrobial agents (Boopathy et al., 2017).

Cytotoxicity in Cancer Research

This compound's analogs have been part of focused library development in cancer research. They have been synthesized to create compounds with enhanced cytotoxicity against various cancer cell lines. Such research provides insights into developing new chemotherapeutic agents and understanding the role of furan and indole derivatives in cancer treatment (Tarleton et al., 2013).

Food Safety and Contaminants

In the context of food safety, studies involving furan compounds like (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide have explored their formation and potential risk to public health. These compounds, particularly acrylamides, are formed during the cooking and processing of various foods, necessitating research into their occurrence, formation mechanisms, and potential health risks (Studer et al., 2018).

Viral Replication Inhibition

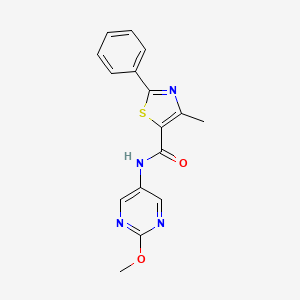

A novel chemical compound closely related to (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide has been identified as a suppressor of SARS coronavirus helicase, an essential enzyme for viral replication. This discovery highlights the potential for derivatives of this compound in antiviral drug development, particularly against coronaviruses (Lee et al., 2017).

properties

IUPAC Name |

(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-18(8-7-16-2-1-11-24-16)20-15-6-5-13-9-10-21(17(13)12-15)19(23)14-3-4-14/h1-2,5-8,11-12,14H,3-4,9-10H2,(H,20,22)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUFBVCGSLDKFW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)

![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)

![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)

![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)